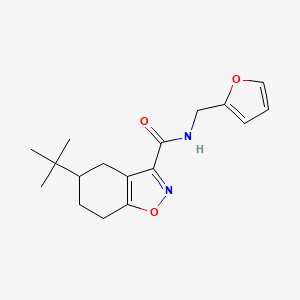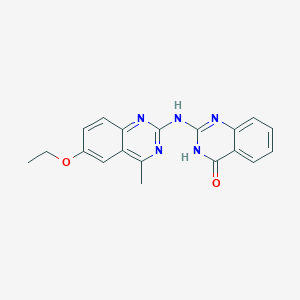
Butane-2,2-diyldibenzene-4,1-diyl bis(4-bromo-3-nitrobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE is a complex organic compound characterized by the presence of bromine and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amine derivatives, while substitution of bromine atoms could result in a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE involves its interaction with molecular targets through its bromine and nitro functional groups. These interactions can affect various molecular pathways, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE is unique due to its specific structural arrangement, which combines multiple functional groups in a single molecule. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C30H22Br2N2O8 |
|---|---|
Peso molecular |
698.3 g/mol |
Nombre IUPAC |
[4-[2-[4-(4-bromo-3-nitrobenzoyl)oxyphenyl]butan-2-yl]phenyl] 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C30H22Br2N2O8/c1-3-30(2,20-6-10-22(11-7-20)41-28(35)18-4-14-24(31)26(16-18)33(37)38)21-8-12-23(13-9-21)42-29(36)19-5-15-25(32)27(17-19)34(39)40/h4-17H,3H2,1-2H3 |
Clave InChI |
AGKZNRBMSSULSQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])C3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B10889594.png)
![3-{[4-(4-ethylbenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10889601.png)


![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10889615.png)


![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10889644.png)
![1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10889647.png)
![(4,5-dibromothiophen-2-yl)[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10889650.png)
![(2E)-N-[4-(acetylsulfamoyl)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B10889652.png)
![1-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10889653.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine](/img/structure/B10889654.png)
![1-[(4-Bromophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B10889662.png)
